![molecular formula C23H37NOSn B14192191 (5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one CAS No. 879688-75-2](/img/structure/B14192191.png)
(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a phenyl group, a tributylstannyl group, and a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: This step often involves the use of phenylation reagents such as phenyl lithium or phenyl magnesium bromide.
Attachment of the Tributylstannyl Group: This is usually done through a stannylation reaction, where tributylstannyl chloride is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where the tributylstannyl group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of (5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one: shares similarities with other pyrrolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized applications where these properties are advantageous.
Propriétés
Numéro CAS |
879688-75-2 |
|---|---|
Formule moléculaire |
C23H37NOSn |
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
(5S)-5-phenyl-3-(tributylstannylmethylidene)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10NO.3C4H9.Sn/c1-8-7-10(12-11(8)13)9-5-3-2-4-6-9;3*1-3-4-2;/h1-6,10H,7H2,(H,12,13);3*1,3-4H2,2H3;/t10-;;;;/m0..../s1 |
Clé InChI |
JSMIYTLKLVZCFS-CZEDPBFNSA-N |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)C=C1C[C@H](NC1=O)C2=CC=CC=C2 |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C=C1CC(NC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



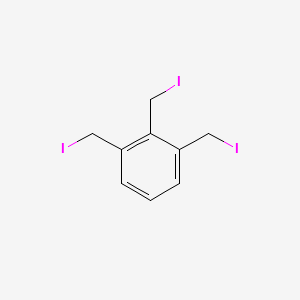
![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
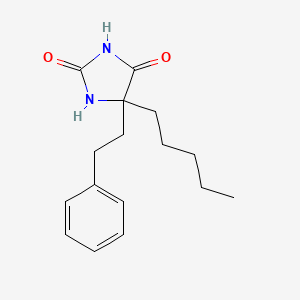
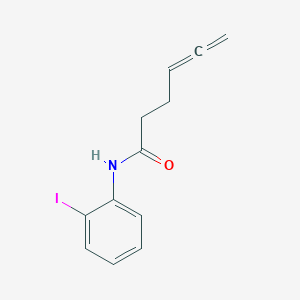

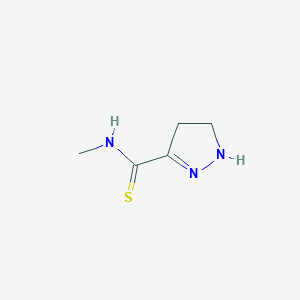
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
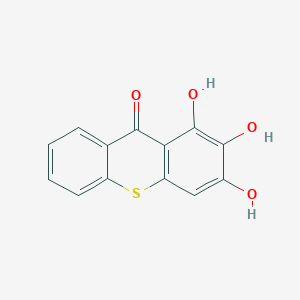

![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
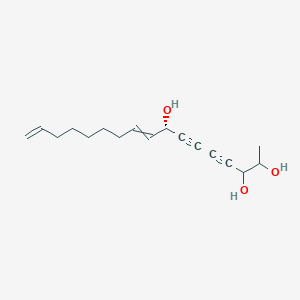
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)
